![molecular formula C15H19FN4O B6964711 4-(3-fluorophenyl)-N-[(3-methyltriazol-4-yl)methyl]oxan-4-amine](/img/structure/B6964711.png)
4-(3-fluorophenyl)-N-[(3-methyltriazol-4-yl)methyl]oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-fluorophenyl)-N-[(3-methyltriazol-4-yl)methyl]oxan-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a triazole ring, and an oxanamine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-N-[(3-methyltriazol-4-yl)methyl]oxan-4-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne under copper(I) catalysis.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Oxanamine Moiety: The oxanamine moiety can be synthesized through a series of reactions involving the formation of an oxirane ring followed by amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-N-[(3-methyltriazol-4-yl)methyl]oxan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-fluorophenyl)-N-[(3-methyltriazol-4-yl)methyl]oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-N-[(3-methyltriazol-4-yl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Properties
IUPAC Name |
4-(3-fluorophenyl)-N-[(3-methyltriazol-4-yl)methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-20-14(11-18-19-20)10-17-15(5-7-21-8-6-15)12-3-2-4-13(16)9-12/h2-4,9,11,17H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZLDGXUYPCTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CNC2(CCOCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6964639.png)
![4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]oxane-4-carboxamide](/img/structure/B6964645.png)
![4-Chloro-2-[[(2-cyclopropyl-2-hydroxypropyl)amino]methyl]-6-fluorophenol](/img/structure/B6964663.png)
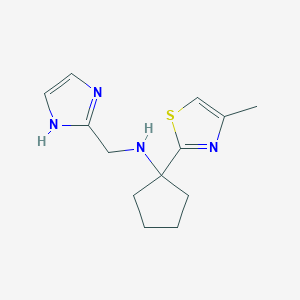
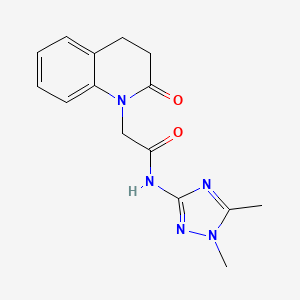
![4-(ethylsulfonylamino)-N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]piperidine-1-carboxamide](/img/structure/B6964688.png)
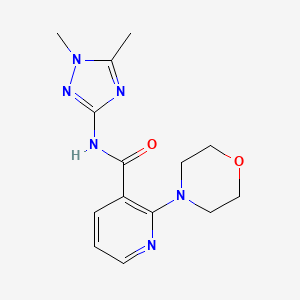
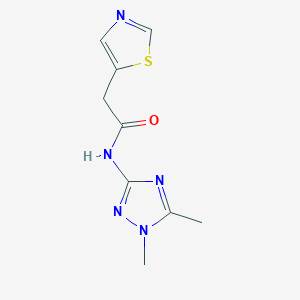
![Tert-butyl 7-[[(1-methylpyrrol-2-yl)methylamino]methyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B6964718.png)
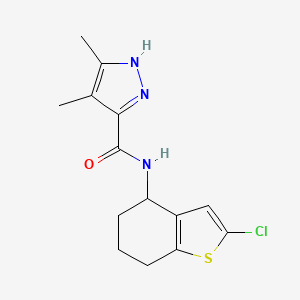
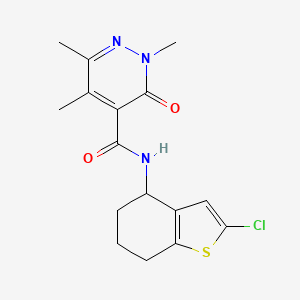
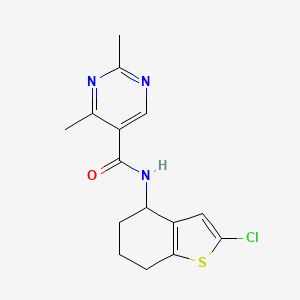
![1-ethyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)cyclobutan-1-amine](/img/structure/B6964735.png)
![N-[1-[2-(dimethylamino)-2-phenylacetyl]piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6964743.png)
